molecular formula C8H8Br2O2 B3049693 2,4-Dibromo-1-(methoxymethoxy)benzene CAS No. 21571-52-8

2,4-Dibromo-1-(methoxymethoxy)benzene

Cat. No.: B3049693
CAS No.: 21571-52-8
M. Wt: 295.96 g/mol
InChI Key: ZNQUVDSMGUNAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-1-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8Br2O2. It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and a methoxymethoxy group is attached to the 1st position. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-1-(methoxymethoxy)benzene typically involves the bromination of 1-(methoxymethoxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including the use of automated systems for precise control of temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) are used under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used under mild conditions.

Major Products Formed

    Nucleophilic Substitution: Products include 2,4-dihydroxy-1-(methoxymethoxy)benzene, 2,4-dimethoxy-1-(methoxymethoxy)benzene, and 2,4-diamino-1-(methoxymethoxy)benzene.

    Oxidation: Products include 2,4-dibromo-1-(formyloxymethoxy)benzene and 2,4-dibromo-1-(carboxymethoxy)benzene.

    Reduction: Products include 2,4-dibromo-1-(methoxymethoxy)cyclohexane.

Scientific Research Applications

Organic Synthesis

2,4-Dibromo-1-(methoxymethoxy)benzene serves as a valuable intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as:

  • Nucleophilic Aromatic Substitution: The bromine atoms can be replaced by nucleophiles, allowing for the formation of diverse derivatives.
  • Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding quinones, while the bromine atoms can be reduced to yield hydrogenated derivatives.

Research has indicated that compounds with similar structures exhibit potential biological activities:

  • Antioxidant Properties: The compound may possess antioxidant capabilities by scavenging free radicals, thereby protecting cells from oxidative stress.
  • Cancer Research: Preliminary studies suggest that brominated compounds can inhibit cancer-related angiogenesis, making them candidates for further investigation in cancer therapeutics.

Material Science

In materials science, this compound is explored for its utility in developing advanced materials due to its unique chemical properties. It may serve as a precursor in the production of polymers or other functional materials.

Case Studies and Research Findings

StudyFindingsApplication
Study on Antioxidant ActivityDemonstrated that bromophenols exhibit significant free radical scavenging activity.Potential use in pharmaceuticals for oxidative stress-related diseases.
Synthesis of Novel DerivativesUtilized as an intermediate to create new compounds with enhanced biological activity.Drug development and medicinal chemistry applications.
Materials DevelopmentInvestigated for use in creating polymeric materials with improved thermal stability and mechanical properties.Industrial applications in coatings and composites.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-(methoxymethoxy)benzene involves its interaction with molecular targets through its bromine atoms and methoxymethoxy group. The bromine atoms can participate in halogen bonding, while the methoxymethoxy group can undergo nucleophilic attack. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromoanisole: Similar structure but with a methoxy group instead of a methoxymethoxy group.

    2,4-Dibromo-1-methoxybenzene: Similar structure but lacks the additional methoxy group on the methoxymethoxy substituent.

    1,3-Dibromo-2-(methoxymethoxy)benzene: Similar structure but with bromine atoms at the 1st and 3rd positions.

Uniqueness

2,4-Dibromo-1-(methoxymethoxy)benzene is unique due to the presence of both bromine atoms and a methoxymethoxy group, which provides distinct reactivity and interaction properties. This combination allows for versatile applications in chemical synthesis and research, making it a valuable compound in various fields.

Biological Activity

2,4-Dibromo-1-(methoxymethoxy)benzene is a brominated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₀Br₂O₂
  • Molecular Weight : 309.985 g/mol
  • Structure : Contains two bromine atoms and a methoxymethoxy group, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atoms facilitate halogen bonding, while the methoxymethoxy group can engage in nucleophilic attacks. These interactions lead to the formation of covalent bonds with target biomolecules, influencing their function and activity.

Key Mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals, which may protect cells from oxidative stress and related damage.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes such as protein tyrosine phosphatase 1B (PTP1B), which plays a role in cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound demonstrates notable antimicrobial activity against various pathogens. This is particularly relevant in the development of new antimicrobial agents.

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it may interfere with cancer-related angiogenesis and cellular signaling pathways involved in tumor growth and metastasis.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Antioxidant Effects : In vitro studies demonstrated that treatment with this compound increased the expression of antioxidant enzymes such as TrxR1 and HO-1 in HaCaT keratinocytes, indicating its protective role against oxidative damage.
  • Cancer Cell Studies : A study evaluated the effects of this compound on various cancer cell lines, revealing a dose-dependent inhibition of cell growth and induction of apoptosis.

Comparative Analysis

Compound NameStructural FeaturesUnique Properties
This compoundDibrominated structureAntimicrobial and anticancer properties
3-Bromo-4-methoxyphenyl methoxymethyl etherLacks additional bromineLower reactivity compared to dibrominated variants
3,4-Dibromo-5-(methoxymethyl)phenolContains hydroxyl groupExhibits strong antimicrobial activity

This table illustrates how variations in substitution patterns affect the chemical behavior and potential applications of similar compounds.

Properties

IUPAC Name

2,4-dibromo-1-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQUVDSMGUNAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441869
Record name Benzene, 2,4-dibromo-1-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21571-52-8
Record name Benzene, 2,4-dibromo-1-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A flask was charged with 2,4-dibromophenol (50.4 g, 200 mmol), potassium carbonate (69.1 g, 500 mmol) and acetone (500 mL). The suspension was stirred at RT for 30 minutes and then treated dropwise with chloromethyl ethyl ether (19 mL, 213 mmol). After 3 h at RT the mixture was filtered and the filtrate was partitioned between EtOAc and water. The organic phase was separated, washed with water, aqueous saturated NaHCO3 and brine. The organic phase was dried over MgSO4 and the solvent was removed under reduced pressure to afford 54.2 g 2,4-dibromo-1-(methoxymethoxy)benzene, which was used in the next step without further purification.
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 500-mL round bottom flask equipped with a soxlet and a condensor were placed 2,4-dibromophenol (32.0 g, 0.13 mole), dimethoxymethane (200 mL, 2.26 mole), p-toluenesulfonic acid monohydrate (2.24 g, 12.0 mmol) and CH2Cl2 (200 mL). The soxlet extractor was filled with 3 A and 4 A molecular sieves. The reaction mixture was heated to reflux for 24 h after which time the soxlet extractor was filled with freshly activated sieves. The reaction mixture was heated to reflux for another 24 h. After this period of time, Et3N (10 mL) was added. The reaction mixture was stirred for 5 mn, and concentrated to dryness. The residue was dissolved in CH2Cl2 (400 mL) and the resulting solution was washed with 5% NaOH (400 mL), H2O (400 mL), dried over Na2SO4, and concentrated in vacuo. The crude product was purified by flash chromatography (hexanes/EtOAc; 6:1) to yield 2,4-Dibromo-1-methoxymethoxybenzene [9](32.9 g, 88%) as a light yellow oil; 1H NMR (CDCl3, 300 MHz) δ7.67 [s, ArH(3)], 7.33 [d, J=8.7 Hz, ArH(5)], 7.02 [d, J=8.7 Hz, ArH(6)], 5.21 [s, OCH2OCH3 ], and 3.49 [s, OCH3 ]; LRMS (EI) m/z 298 (M+, 3), 296 (M+, 5), 294 (M+, 3), and 45 (100)
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
2.24 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-1-(methoxymethoxy)benzene
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-1-(methoxymethoxy)benzene
Reactant of Route 3
Reactant of Route 3
2,4-Dibromo-1-(methoxymethoxy)benzene
Reactant of Route 4
2,4-Dibromo-1-(methoxymethoxy)benzene
Reactant of Route 5
2,4-Dibromo-1-(methoxymethoxy)benzene
Reactant of Route 6
Reactant of Route 6
2,4-Dibromo-1-(methoxymethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.